Sub-Nanomolar DGAT1 Inhibitory Potency
JTT-553 inhibits human DGAT1 with an IC50 of 2.38 nM . This potency is significantly higher than other DGAT1 inhibitors, such as AZD7687, which has a reported IC50 of 80 nM for human DGAT1 [1].
| Evidence Dimension | DGAT1 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 2.38 nM |
| Comparator Or Baseline | AZD7687: IC50 = 80 nM (human DGAT1) |
| Quantified Difference | JTT-553 is ~34-fold more potent than AZD7687 in vitro. |
| Conditions | In vitro enzymatic assay using recombinant human DGAT1 and [14C]-labeled oleoyl-CoA as substrate. |
Why This Matters
The high potency of JTT-553 allows for lower dosing, reducing the risk of off-target effects and improving the potential therapeutic window.
- [1] MedChemExpress (MCE). AZD7687 [Internet]. medchemexpress.cn; [cited 2026 Apr 16]. Available from: https://www.medchemexpress.cn/azd7687.html View Source
